[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a molecular formula of C22H14BrF3N2O2S and a molecular weight of 507332 This compound is known for its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, bromophenyl, and trifluoromethyl groups. The final step involves the addition of the methoxyphenyl group. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as monitoring the reaction progress using thin-layer chromatography (TLC), are essential to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine compounds .
Scientific Research Applications
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone : This compound is unique due to its specific combination of functional groups and structural features.
- Pyrazoline Derivatives : These compounds share some structural similarities but differ in their biological activities and applications .
- Indole Derivatives : Indole-based compounds have diverse biological activities and are used in various therapeutic applications .
Uniqueness
The uniqueness of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its combination of a thieno[2,3-b]pyridine core with a trifluoromethyl group and a methoxyphenyl group. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research .
Properties
CAS No. |
618383-57-6 |
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Molecular Formula |
C22H14BrF3N2O2S |
Molecular Weight |
507.3 g/mol |
IUPAC Name |
[3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H14BrF3N2O2S/c1-30-14-8-4-12(5-9-14)19(29)20-18(27)17-15(22(24,25)26)10-16(28-21(17)31-20)11-2-6-13(23)7-3-11/h2-10H,27H2,1H3 |
InChI Key |
WEVBHOHPMQUBLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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